![molecular formula C39H33NO4S B1388893 (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid CAS No. 281655-34-3](/img/structure/B1388893.png)
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the carboxylic acid group, and the attachment of the Fmoc and tritylmercapto groups. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of atoms, the stereochemistry, and the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group might participate in acid-base reactions, the sulfur atom in the tritylmercapto group could be involved in nucleophilic reactions, and the Fmoc group could be removed under certain conditions to reveal a free amine group .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would depend on the overall structure and functional groups of the compound .Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various aminotransferases .
Mode of Action
Biochemical Pathways
It’s known that similar compounds can be used as tracers for positron emission tomography (pet) imaging, indicating their involvement in various metabolic processes .
Pharmacokinetics
Studies on similar compounds, such as (2s,4r)-4-[18f]fluoroglutamine, have shown that they can be used for in vivo pet imaging, suggesting that they have suitable pharmacokinetic properties for this application .
Result of Action
It’s known that similar compounds can be used as tracers for pet imaging, suggesting that they may have effects on cellular metabolism .
Action Environment
It’s known that similar compounds can be used as tracers for pet imaging, suggesting that they may be influenced by factors such as the metabolic state of the cells being imaged .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33NO4S/c41-37(42)36-24-30(25-40(36)38(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)45-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35-36H,24-26H2,(H,41,42)/t30-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBJBMXEGJSHBN-GERKYKROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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